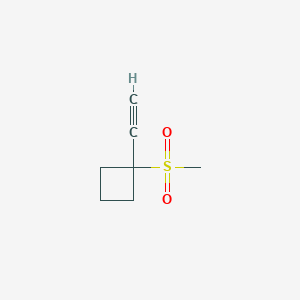
1-Ethynyl-1-methanesulfonylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-1-methanesulfonylcyclobutane is an organic compound with the molecular formula C7H10O2S It features a cyclobutane ring substituted with an ethynyl group and a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-methanesulfonylcyclobutane typically involves the reaction of cyclobutane derivatives with ethynyl and methanesulfonyl reagents. One common method includes the use of ethynyl-substituted molecules reacting with copper ions in acetonitrile to form the desired product . Another approach involves the reaction of cyclobutane with methanesulfonyl chloride and a base to introduce the methanesulfonyl group, followed by the addition of an ethynyl group under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-1-methanesulfonylcyclobutane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce cyclobutane derivatives with different functional groups.
Applications De Recherche Scientifique
1-Ethynyl-1-methanesulfonylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism by which 1-Ethynyl-1-methanesulfonylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ethynyl group can participate in covalent bonding with active sites, while the methanesulfonyl group can enhance the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Ethynyl-1-methylcyclobutane: Similar in structure but lacks the methanesulfonyl group.
Cyclobutane derivatives: Various cyclobutane compounds with different substituents can be compared based on their reactivity and applications.
Uniqueness: 1-Ethynyl-1-methanesulfonylcyclobutane is unique due to the presence of both the ethynyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H10O2S |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
1-ethynyl-1-methylsulfonylcyclobutane |
InChI |
InChI=1S/C7H10O2S/c1-3-7(5-4-6-7)10(2,8)9/h1H,4-6H2,2H3 |
Clé InChI |
RNGIVOXDOYUBDS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(CCC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


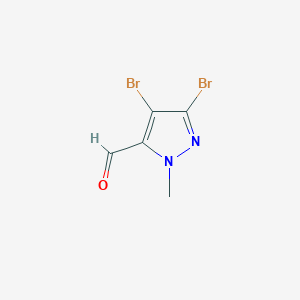
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)

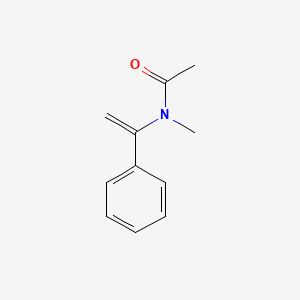
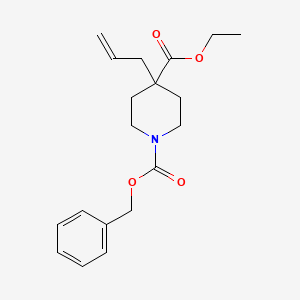

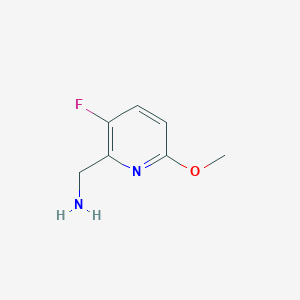
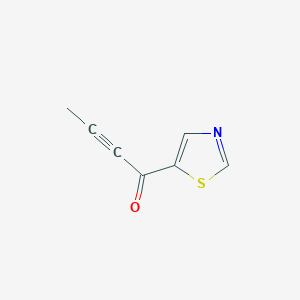
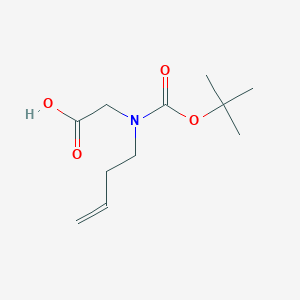
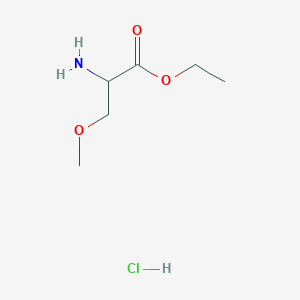
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)

